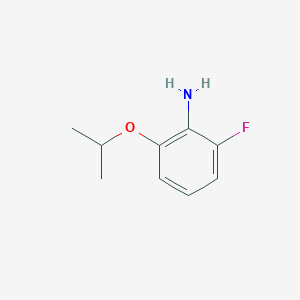
2-Fluoro-6-isopropoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-isopropoxyaniline, also known as Compound XII, is a chemical compound of the aniline family. It has a molecular formula of C9H12FNO and a molecular weight of 169.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an isopropoxy group attached to it . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.2 . Other physical and chemical properties such as boiling point and density are predicted to be 221.5±20.0 °C and specific values are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
A novel method for preparing carrier-added 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET scans for neurologic and oncologic applications, was developed. This method involves an isotopic exchange reaction on a precursor, offering a more efficient and automation-friendly approach compared to traditional electrophilic labeling techniques, resulting in higher specific activity and enantiomeric purity of the l-isomer (Wagner, Ermert, & Coenen, 2009).
Biocatalytic Synthesis
Research into the biocatalytic synthesis of fluorinated compounds has shown the production of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using E. coli. This approach highlights the potential for developing biosynthetic strategies that incorporate fluorine atoms into organic molecules, providing environmental and safety advantages over chemical methods (Liu, Yuan, Jin, & Xian, 2022).
Photochromism and Material Science
Studies on fluoroalkyl end-capped oligomer/polyaniline and N,N'-diphenyl-1,4-phenylenediamine nanocomposites have demonstrated distinct photochromic behaviors induced by UV-light-responsive titanium oxide nanoparticles. These findings could lead to the development of new materials with reversible color changes, offering applications in smart coatings and photoresponsive materials (Sawada, Tsuzuki-ishi, Kijima, Kawakami, Iizuka, & Yoshida, 2011).
Fluorinated Amino Acids in Proteins
The biosynthetic incorporation of a fluorophore into proteins at defined sites has been achieved, enabling the study of protein structure and dynamics. This strategy involves the use of an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate dansylalanine, a low-molecular-weight fluorophore, into proteins, facilitating biochemical and cellular studies (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Zukünftige Richtungen
Currently, 2-Fluoro-6-isopropoxyaniline is available for research use . Its potential applications and future directions would depend on the results of this research. Given the unique properties of fluorinated compounds, it may find use in a variety of fields, including pharmaceuticals and materials science.
Eigenschaften
IUPAC Name |
2-fluoro-6-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXAMCTYVUCLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)
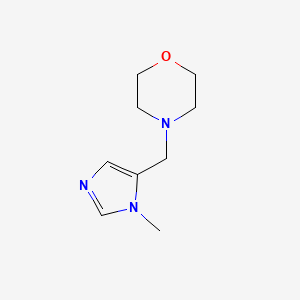

![1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2575265.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2575267.png)
![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2575268.png)
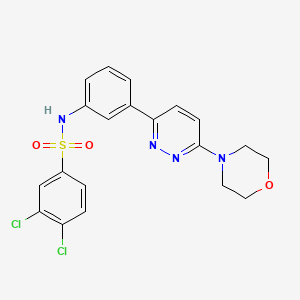
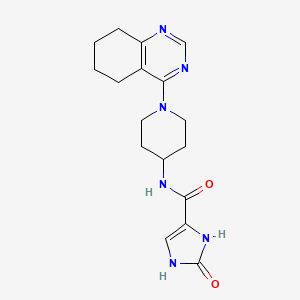
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2575273.png)
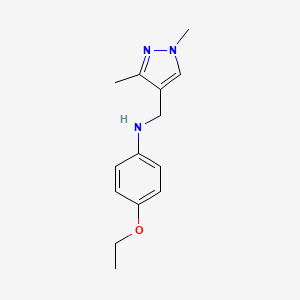
![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)
![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)